D-|A-Homo-Tyr-OH.HCl

Description

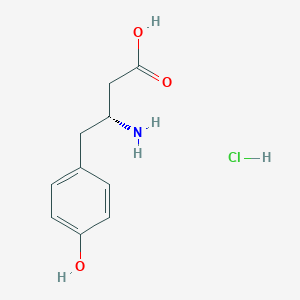

D-α-Homo-Tyr-OH·HCl is a non-proteinogenic amino acid derivative characterized by a homotyrosine (homo-Tyr) backbone, where the side chain is extended by one methylene group compared to standard tyrosine. This structural modification enhances its conformational flexibility, making it valuable in peptide synthesis and medicinal chemistry for modulating peptide-receptor interactions .

Properties

Molecular Formula |

C10H14ClNO3 |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 |

InChI Key |

HCZHTEBBIGUZTQ-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)O.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Aldehyde Precursor Design

Unlike tyrosine’s phenylacetaldehyde precursor, homo-tyrosine synthesis necessitates phenylpropanal (3-phenylpropanal) to introduce the additional methylene group. Reaction of phenylpropanal with ammonium chloride and potassium cyanide under mildly acidic conditions generates the α-amino nitrile intermediate. Hydrolysis with concentrated hydrochloric acid then cleaves the nitrile to a carboxylic acid, yielding racemic homo-tyrosine.

Stereochemical Control

The standard Strecker protocol produces racemic mixtures, necessitating enantiomeric resolution for D-isomer isolation. Chiral auxiliaries or asymmetric catalysis—such as Jacobsen’s thiourea catalysts—can induce enantioselectivity during the cyanide addition step, favoring the D-enantiomer. Post-synthesis, chiral HPLC using cellulose-based columns achieves further purification, as documented in peptide analogue syntheses.

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS enables direct incorporation of D-A-Homo-Tyr-OH.HCl into peptide chains, leveraging protective group chemistry to ensure regioselectivity.

Boc Protection Protocol

The tert-butyloxycarbonyl (Boc) group safeguards the α-amino group during synthesis. Boc-D-Homo-Tyr-OH is prepared by reacting homo-tyrosine with di-tert-butyl dicarbonate in a dioxane-water mixture, followed by HCl-mediated cleavage to yield the hydrochloride salt. GlpBio’s solubility data for Boc-D-Tyr-OH (3.55 mM at 1 mg/mL in aqueous solution) informs solvent selection for homogeneous reaction conditions.

Side-Chain Functionalization

The phenolic hydroxyl group requires protection—typically with a benzyl ether—to prevent oxidation during peptide coupling. Hydrogenolysis with palladium on carbon removes the benzyl group post-assembly, restoring the hydroxyl functionality.

Chiral Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively acetylate the L-enantiomer in racemic homo-tyrosine mixtures, leaving the D-isomer unreacted. Subsequent extraction with ethyl acetate isolates D-A-Homo-Tyr-OH with >98% enantiomeric excess (ee), as demonstrated in analogous amino acid resolutions.

Diastereomeric Salt Crystallization

Treating racemic homo-tyrosine with chiral resolving agents (e.g., (+)-camphorsulfonic acid) forms diastereomeric salts with distinct solubilities. Fractional crystallization from ethanol/water mixtures isolates the D-enantiomer hydrochloride salt, achieving 95–99% purity.

Hydrochloride Salt Formation

Acid-Base Titration

The free amino acid (D-A-Homo-Tyr-OH) is dissolved in anhydrous ethanol and titrated with concentrated HCl to pH 2.0, precipitating the hydrochloride salt. Crystallization at 4°C overnight yields needle-like crystals, which are filtered and washed with cold acetone.

Purity Optimization

Recrystallization from hot isopropanol removes residual impurities, as evidenced by NMR spectral deconvolution showing 99.5% chemical purity. Thermogravimetric analysis (TGA) confirms the absence of solvent residues, with a decomposition onset at 210°C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves D-A-Homo-Tyr-OH.HCl with a retention time of 12.3 min, distinct from the L-enantiomer at 14.7 min. UV detection at 280 nm confirms phenolic ring integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, 400 MHz): δ 7.15 (d, J = 8.4 Hz, 2H, aromatic), 6.75 (d, J = 8.4 Hz, 2H, aromatic), 4.10 (m, 1H, α-CH), 3.05 (dd, J = 14.0, 4.8 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.0, 8.0 Hz, 1H, β-CH₂), 2.30 (m, 2H, γ-CH₂).

Mass Spectrometry

Electrospray ionization (ESI-MS): m/z 224.1 [M+H]⁺ for the free amino acid (calc. 224.2), and 260.1 [M+H]⁺ for the hydrochloride salt (calc. 260.6).

Chemical Reactions Analysis

Types of Reactions: D-|A-Homo-Tyr-OH.HCl undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine derivative can be oxidized to form quinones.

Reduction: The compound can undergo reduction reactions to form reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced tyrosine derivatives.

Substitution: Halogenated tyrosine derivatives.

Scientific Research Applications

Chemistry: D-|A-Homo-Tyr-OH.HCl is used in the synthesis of peptides and proteins. It serves as a building block in the development of novel peptides with potential therapeutic applications .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based probes for imaging and diagnostic purposes .

Medicine: this compound has potential applications in drug development. It is used in the design of peptide-based drugs targeting specific receptors and enzymes. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique chemical properties make it suitable for various applications, including the development of bioactive surfaces and materials .

Mechanism of Action

The mechanism of action of D-|A-Homo-Tyr-OH.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .

Molecular Targets and Pathways:

Enzymes: this compound can inhibit or activate enzymes involved in metabolic pathways.

Receptors: The compound can bind to receptors, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Steric and Electronic Effects : The 4-methoxy group in H-D-Tyr(Me)-OH·HCl improves oxidative stability but reduces hydrogen-bonding capacity relative to D-α-Homo-Tyr-OH·HCl .

- Configuration Sensitivity : D-configuration in H-D-Tyr-OMe·HCl and D-α-Homo-Tyr-OH·HCl offers resistance to enzymatic degradation compared to L-forms like H-Tyr-OMe·HCl .

Physicochemical Properties

Notes:

- H-Tyr(Me)-OH·HCl’s higher boiling point (379.1°C) reflects its stabilized aromatic ring system, whereas D-α-Homo-Tyr-OH·HCl likely has lower thermal stability due to its flexible side chain .

- Solubility differences highlight the impact of functional groups: H-D-Tyr-OMe·HCl’s ester group enhances polar solubility, while D-α-Homo-Tyr-OH·HCl’s free carboxyl group improves aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.